molecular formula C22H33NO4 B14034155 tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate

tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate

Cat. No.: B14034155
M. Wt: 375.5 g/mol
InChI Key: FTIUVUJVFPFMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate is a sophisticated synthetic organic compound of significant interest in advanced chemical research. With a molecular formula of C₂₂H₃₃NO₄ and a molecular weight of 375.51 g/mol , this carbamate-protected aminospirocyclic ether is characterized by a unique 1-oxaspiro[4.5]decane scaffold. The molecule integrates multiple functional groups, including a carbamate (Boc), a benzyl protective group, and a hydroxymethyl moiety, making it a versatile and complex building block or intermediate for chemical synthesis . Compounds featuring the 1-oxaspiro[4.5]decane structure have been investigated for their potential biological activity and are prominent in medicinal chemistry research for the development of new therapeutic agents, including neuropeptide Y5 receptor antagonists for the treatment of conditions such as eating disorders . The presence of stereocenters, as indicated by the (5S,8S) and (5R,8R) isomers available from suppliers , is often critical for its specific interaction with biological targets. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex, target-oriented molecules. Proper handling is essential. This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C22H33NO4

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate

InChI

InChI=1S/C22H33NO4/c1-21(2,3)27-20(25)23(15-17-7-5-4-6-8-17)18-9-12-22(13-10-18)14-11-19(16-24)26-22/h4-8,18-19,24H,9-16H2,1-3H3

InChI Key

FTIUVUJVFPFMID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)CO

Origin of Product

United States

Preparation Methods

Reported Preparation Route

A detailed preparation method is described in Chinese patent CN102020589B, which outlines the synthesis of related tert-butyl carbamate derivatives with hydroxymethyl and benzyl substituents, closely related to the target compound. The method can be summarized as follows:

Step Reagents/Conditions Description Yield (%)
1 N-BOC-D-Serine, isobutyl chlorocarbonate, N-methylmorpholine, anhydrous ethyl acetate, -15 to -10 °C Formation of mixed acid anhydride intermediate from N-BOC-D-Serine -
2 Benzylamine, anhydrous ethyl acetate, 10-15 °C Condensation of mixed acid anhydride with benzylamine to form tert-butyl carbamate derivative 90.2%
3 Tetrabutylammonium bromide (phase transfer catalyst), methyl sulfate, KOH, ethyl acetate, 0-5 °C Phase-transfer catalyzed alkylation to modify the compound further 92.4%

This route emphasizes the use of N-BOC-D-Serine as a chiral starting material to ensure the desired stereochemistry, with isobutyl chlorocarbonate facilitating formation of a reactive intermediate that condenses with benzylamine to yield the carbamate structure. The final alkylation step introduces further functionalization under phase transfer catalysis conditions.

Chemical Reaction Scheme

$$
\text{N-BOC-D-Serine} + \text{Isobutyl chlorocarbonate} \xrightarrow[\text{NMM}]{-15 \sim -10^\circ C} \text{Mixed acid anhydride intermediate}
$$

$$
\text{Mixed acid anhydride} + \text{Benzylamine} \xrightarrow[\text{EtOAc}]{10 \sim 15^\circ C} \text{tert-Butyl benzyl carbamate derivative}
$$

$$
\text{tert-Butyl benzyl carbamate derivative} + \text{Methyl sulfate} \xrightarrow[\text{n-Bu}_4N^+Br^-]{KOH, 0 \sim 5^\circ C} \text{Alkylated product}
$$

Data Tables Summarizing Preparation Conditions and Yields

Parameter Details
Starting material N-BOC-D-Serine
Key reagents Isobutyl chlorocarbonate, benzylamine, tetrabutylammonium bromide, methyl sulfate, KOH
Solvent Anhydrous ethyl acetate
Temperature range -15 to 15 °C for condensation; 0 to 5 °C for alkylation
Reaction time 2 hours per step
Yield (condensation step) 90.2%
Yield (alkylation step) 92.4%

Additional Preparation Insights

  • The stereochemistry of the compound is controlled by starting from chiral N-BOC-D-Serine, which ensures the (R)-configuration at the relevant stereocenters.
  • Phase-transfer catalysis (PTC) is employed for the alkylation step, using tetrabutylammonium bromide as catalyst and methyl sulfate as alkylating agent, allowing mild conditions and high selectivity.
  • Purification involves crystallization from hexane/ethyl acetate mixtures and washing with dilute acid and salt solutions to remove impurities.

Characterization and Quality Control

  • The compound's purity and structural integrity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
  • Molecular formula: C22H34N2O3; Molecular weight: 374.5 g/mol.
  • The compound exhibits a unique spirocyclic structure, as confirmed by 2D and 3D structural analyses.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving spirocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spirocyclic core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Hydroxymethyl vs. Aminomethyl Substitutions

Compounds with aminomethyl groups at the 2-position exhibit distinct reactivity and solubility profiles:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent
tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate Not provided C₂₂H₃₃NO₄ 375.51 2-Hydroxymethyl
tert-Butyl ((5R,8R)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate 2177255-08-0 C₂₂H₃₄N₂O₃ 374.53 2-Aminomethyl
tert-Butyl ((5S,8S)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate Not provided C₂₂H₃₄N₂O₃ 374.53 2-Aminomethyl
  • Hydroxymethyl Group : Enhances polarity and hydrogen-bonding capacity, improving aqueous solubility .

Stereochemical Isomerism

The (5R,8R) configuration of the target compound contrasts with its (5S,8S) diastereomer. Stereochemistry influences:

  • Crystallization Behavior : SHELX-based refinements are critical for resolving such isomers .
  • Biological Activity : Stereospecific interactions with enzymes or receptors may vary significantly .

Heteroatom Variations in the Spirocyclic Core

Oxygen vs. Nitrogen in the Spiro Ring

Replacing the oxygen atom in the 1-oxaspiro[4.5]decane core with nitrogen alters electronic and steric properties:

Compound Name CAS Number Molecular Formula Heteroatom Key Properties
tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate 1784024-20-9 C₁₃H₂₄N₂O₃ 2-Nitrogen Increased basicity; potential for coordination chemistry
8-Boc-2,8-Diazaspiro[4.5]decane 236406-39-6 C₁₂H₂₂N₂O₂ 2,8-Nitrogen Dual nitrogen sites enable bifunctional reactivity
  • 1-Oxaspiro Systems : Oxygen contributes to rigidity and moderate polarity.

Sulfur-Containing Analogs

Introduction of sulfur atoms (e.g., sulfone groups) modifies electronic properties:

Compound Name CAS Number Molecular Formula Key Feature
tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate Not provided C₁₃H₂₄N₂O₄S Sulfone group (8-thia)

Halogenated Derivatives

Fluorine substitution impacts lipophilicity and metabolic stability:

Compound Name CAS Number Molecular Formula Key Feature
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306249-46-5 C₁₄H₂₄F₂N₂O₂ 3,3-Difluoro substituents
  • Fluorine Effects : Enhances membrane permeability and resistance to cytochrome P450-mediated metabolism .

Q & A

Q. What are the key synthetic strategies for synthesizing tert-butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate?

  • Methodological Answer : The compound can be synthesized via iodolactamization or Schmidt reactions to construct the spirocyclic core. For example, oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate using dimethyl sulfoxide (DMSO) and oxalyl chloride under cryogenic conditions (−78°C) yields a ketone intermediate, which can undergo spirocyclization . Subsequent functionalization with benzyl and hydroxymethyl groups requires regioselective protection/deprotection steps, often using benzyl trichloroacetimidate to avoid racemization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% required for pharmacological studies) .
  • Spectroscopy :
  • 1H/13C NMR : Confirm the spirocyclic structure via characteristic splitting patterns (e.g., δ 1.4–1.5 ppm for tert-butyl protons, δ 4.2–4.5 ppm for oxaspiro methylene groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~403.2) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at −20°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the spirocyclic structure .

Advanced Research Questions

Q. How does the stereochemistry of the 1-oxaspiro[4.5]decane core influence pharmacological activity?

  • Methodological Answer : Stereochemical effects can be studied via enantioselective synthesis and X-ray crystallography . For example, (1S,2R,4R)-configured analogs of similar spirocarbamates show enhanced binding to CCR2 receptors due to optimal spatial alignment of the hydroxymethyl and benzyl groups . Use SHELX software (SHELXL/SHELXS) for crystallographic refinement to resolve chiral centers .

Q. What strategies resolve contradictions in reactivity data during metalation/alkylation reactions?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Metalation between nitrogen and silicon in tert-butyl carbamates (e.g., using LDA) favors kinetic products at low temperatures (−78°C), while alkylation with bulky electrophiles (e.g., benzyl bromides) requires elevated temperatures (25–50°C) for thermodynamic stability .
  • Competing Pathways : Monitor intermediates via in situ IR spectroscopy to detect unwanted side reactions (e.g., carbamate cleavage) .

Q. How can intramolecular hydrogen bonding affect the compound’s conformational dynamics?

  • Methodological Answer :
  • Solid-State Analysis : Single-crystal X-ray diffraction reveals hydrogen bonds between the carbamate carbonyl and hydroxymethyl groups, stabilizing a chair conformation in the cyclohexane ring .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for ring puckering, correlating with NMR-derived NOE interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.